molecular formula C14H13NO3 B1627745 Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate CAS No. 179626-26-7

Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate

Cat. No. B1627745
CAS RN: 179626-26-7
M. Wt: 243.26 g/mol
InChI Key: CKDQOLXPJHYYJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate involves the condensation of 4-(2-oxopyridin-1(2H)-YL)benzoic acid with ethyl alcohol (ethanol). The reaction typically occurs under acidic or basic conditions, resulting in the formation of the ester. Detailed synthetic routes and optimization strategies are documented in the literature .

Scientific Research Applications

Synthesis and Structural Studies

  • Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate and its derivatives have been synthesized and studied for their structural properties. For example, one study involved the synthesis of various potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, developing specific oxidizing conditions for these sensitive systems (Sunthankar et al., 1993). Another study determined the structure of a similar compound using single-crystal X-ray crystallography (Manolov et al., 2012).

Spectroscopic Characterization

  • Spectroscopic techniques like FT-IR, NMR, and density functional method studies have been employed to characterize compounds like 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, providing insights into their geometrical structures, vibrational frequencies, and molecular properties (Fereyduni et al., 2011).

Biological Activity and Drug Development

  • Some derivatives of this compound have been explored for their potential biological activity, such as in the development of antiplatelet drugs. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been synthesized and evaluated for their selective anti-platelet activity (Chen et al., 2008).

Liquid Crystal Properties

  • Some derivatives have shown properties characteristic of liquid crystals. For example, compounds like ethyl (E)-4-[2-(3,4-dihydro-2-n-octyl-1-oxy-2H-1-benzothio-pyran-6-yl)-1-propenyl]benzoate have been synthesized and identified as the first examples of heteroarotinoids with liquid crystal properties (Weerasekare et al., 2003).

properties

IUPAC Name

ethyl 4-(2-oxopyridin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-8-12(9-7-11)15-10-4-3-5-13(15)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDQOLXPJHYYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586528
Record name Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179626-26-7
Record name Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzoic acid ethyl ester (4.58 g, 20.00 mmol), 2-hydroxypyridine (0.95 g, 10.00 mmol), potassium carbonate (1.39 g, 10.00 mmol), and CuI (0.095 g, 0.50 mmol) was stirred at 120° C. for 6 h under a nitrogen atmosphere. The diluted aqueous ammonia (50 mL) was added, and the solution was extracted with ethyl acetate (3×50 mL). The organic extracts were dried over anhydrous sodium sulfate, filtered. The solvent was removed in vacuo to afford ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate in 86% yield (2.10 g); NMR (CDCl3, 300 MHz) δ 8.15 (d, J=8.5 Hz, 2H), 7.46 (d, J=8.5 Hz, 2H), 7.39 (ddd, J=2.0, 6.6, 9.0 Hz, 1H), 7.31 (dd, J=2.0, 6.6 Hz, 1H), 6.65 (d, J=9.0 Hz, 1H), 6.26 (dt, J=1.1, 6.6 Hz, 1H), 4.38 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H).
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-hydroxypryidine (2.40 g), ethyl 4-iodobenzoate (6.97 g), potassium carbonate (3.83 g) and copper (253 mg) in N,N-dimethylformamide (12 ml) was stirred for 4 hours at 175° C. under nitrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo. To the residue was added ethyl acetate and 1N hydrochloric acid, the organic layer was washed with water, saturated sodium bicarbonate solution and brine, dried over magnesium sulfate and concentrated in vacuo to give ethyl 4-(2-oxo-1,2-dihydropyridin-1yl)benzoate (2.18 g) as brown powder.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
253 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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